molecular formula C11H17ClN2O B8148688 4-Benzamidobutylazanium;chloride CAS No. 29833-51-0

4-Benzamidobutylazanium;chloride

Cat. No.: B8148688
CAS No.: 29833-51-0
M. Wt: 228.72 g/mol
InChI Key: WFEZJEONSBSUBQ-UHFFFAOYSA-N
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Description

Contextualization of Quaternary Ammonium (B1175870) Compounds in Chemical Science

Quaternary ammonium compounds (QACs) are a class of organic salts with the general formula [NR₄]⁺X⁻, where R represents alkyl or aryl groups. nih.gov A key feature of these compounds is the presence of a permanently charged cationic nitrogen atom, regardless of the pH of the solution. nih.gov This permanent charge is central to their diverse applications.

Historically, QACs have been extensively utilized as surfactants, disinfectants, and phase-transfer catalysts. nih.gov Their ability to disrupt the cell membranes of microorganisms underpins their widespread use as antimicrobials in various settings, from household cleaners to industrial sanitizers. nih.gov In the realm of materials science, QACs are employed as fabric softeners and antistatic agents. The versatility of QACs stems from the ability to tune their properties by modifying the four organic substituents on the nitrogen atom, influencing their solubility, lipophilicity, and biological activity.

Significance of Benzamide (B126) Functional Groups in Advanced Chemical Research

The benzamide group, consisting of a benzene (B151609) ring attached to an amide functional group, is a privileged scaffold in medicinal chemistry and materials science. google.com This structural motif is found in a wide array of pharmaceuticals, including analgesics, anti-emetics, and antipsychotics. sigmaaldrich.com The hydrogen bonding capabilities of the amide group, coupled with the aromatic nature of the benzene ring, allow benzamide-containing molecules to interact with biological targets with high specificity.

Rationale for Comprehensive Investigation of 4-Benzamidobutylazanium;chloride

The chemical structure of this compound integrates the key features of both a quaternary ammonium salt and a benzamide. This unique combination suggests the potential for synergistic or novel properties. The quaternary ammonium head group imparts a permanent positive charge and water solubility, while the benzamide tail provides a lipophilic and hydrogen-bonding domain.

A comprehensive investigation into this compound is warranted to explore its potential applications. For instance, it could exhibit antimicrobial activity with a different spectrum or mechanism compared to traditional QACs. The benzamide moiety could also introduce specific interactions with biological targets or materials, leading to new therapeutic agents or functional materials. The systematic study of this compound would contribute to a deeper understanding of how these two important functional groups influence each other's properties within the same molecule.

Due to the limited direct research on this compound, this article will draw upon data from closely related structures and the broader chemical context to infer its properties and potential areas of academic interest. A closely related compound, 4-Benzamidobutanoyl chloride, provides some of the nearest available data points. nih.gov

Interactive Data Table: Predicted Properties of this compound

PropertyPredicted Value/InformationSource Context
Molecular Formula C₁₁H₁₇N₂O⁺·Cl⁻Inferred from structure
Molecular Weight 244.72 g/mol Calculated from formula
Physical State Likely a solid at room temperatureBased on similar ionic compounds
Solubility Expected to be soluble in water and polar organic solventsDue to the ionic quaternary ammonium group fishersci.com
Hydrogen Bond Donor Count 1From the amide N-H
Hydrogen Bond Acceptor Count 1From the amide C=O
Rotatable Bond Count 5Calculated from structure

Detailed Research Findings

Potential Synthesis Routes

The synthesis of this compound would likely involve a multi-step process. A plausible route could begin with the acylation of a suitable amine. For instance, reacting 4-aminobutanol with benzoyl chloride would yield N-(4-hydroxybutyl)benzamide. Subsequent chlorination of the hydroxyl group, followed by quaternization of a tertiary amine (such as trimethylamine) would produce the final product.

Alternatively, a route starting from 4-chlorobutyryl chloride could be envisioned. google.com Reaction with benzamide could potentially form an intermediate that could then be used to alkylate a tertiary amine. The choice of synthetic route would depend on the availability of starting materials, reaction yields, and the ease of purification. uad.ac.id

Spectroscopic Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aromatic protons of the benzoyl group, the methylene (B1212753) protons of the butyl chain, and the methyl protons on the quaternary nitrogen. ¹³C NMR would similarly provide distinct signals for all the carbon atoms in the molecule.

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H and C=O stretching of the amide group, as well as C-N stretching from the quaternary ammonium center.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight of the cation (C₁₁H₁₇N₂O⁺).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

29833-51-0

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

N-(4-aminobutyl)benzamide;hydrochloride

InChI

InChI=1S/C11H16N2O.ClH/c12-8-4-5-9-13-11(14)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,12H2,(H,13,14);1H

InChI Key

WFEZJEONSBSUBQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCCCC[NH3+].[Cl-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCN.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Benzamidobutylazanium;chloride

Established Synthetic Pathways for 4-Benzamidobutylazanium;chloride

The construction of this compound can be logically approached through a sequence involving the synthesis of key precursors, formation of the central amide linkage, and a final quaternization step to generate the charged azanium center. A plausible and efficient route involves the initial synthesis of an N,N-dimethyl-N'-(benzoyl)butane-1,4-diamine intermediate, followed by quaternization.

The successful synthesis of the target molecule relies on the availability of suitable starting materials. The key precursors are a bifunctional butylamine (B146782) derivative and an activated benzoic acid derivative, typically benzoyl chloride.

Halogenated Butyl Amine and Diamine Precursors: A common strategy for building the butyldiamino scaffold is to start with commercially available materials like 1,4-diaminobutane (B46682) or N,N-dimethyl-1,4-butanediamine. The latter is particularly suitable as it contains a primary amine for amide formation and a tertiary amine ready for quaternization.

Alternatively, a precursor such as N-(4-halobutyl)benzamide could be synthesized. This would typically involve the reaction of 4-halobutylamine with benzoyl chloride. The 4-halobutylamine itself can be prepared from starting materials like 1,4-dibromobutane (B41627) or 4-amino-1-butanol.

Benzoyl Chloride Precursors: Benzoyl chloride is the most common precursor for introducing the benzoyl group. It is typically synthesized from benzoic acid by reacting it with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). scribd.com For instance, 4-dimethylaminobenzoic acid can be converted to 4-dimethylaminobenzoyl chloride using thionyl chloride in ethyl acetate (B1210297). Similarly, 4-methoxybenzoic acid can be chlorinated using thionyl chloride or oxalyl chloride to yield 4-methoxybenzoyl chloride. chemicalbook.com This method is broadly applicable for producing various substituted benzoyl chlorides, which are essential for creating derivatives. uad.ac.id

The formation of the amide bond is a critical step in the synthesis. This reaction, linking the amine precursor with the benzoyl precursor, can be achieved through several reliable methods.

The Schotten-Baumann reaction is a classic and widely used method where an acyl chloride (like benzoyl chloride) reacts with an amine under basic conditions. core.ac.uk In the context of synthesizing the precursor to this compound, N,N-dimethyl-1,4-butanediamine would be reacted with benzoyl chloride. The reaction is typically carried out in a two-phase system (e.g., water and an organic solvent) with a base like sodium hydroxide (B78521) to neutralize the HCl byproduct. Careful control of stoichiometry is necessary to favor mono-acylation at the more reactive primary amine.

Modern peptide coupling reagents offer an alternative, often milder, approach. Carboxylic acids can be activated in situ using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester, which then reacts with the amine. luxembourg-bio.com Other advanced coupling agents include HATU and PyBOP, which are known for their efficiency and for minimizing side reactions. scribd.comluxembourg-bio.com Microflow reactors have also been employed for rapid and efficient amide bond formation, minimizing epimerization in chiral substrates by precisely controlling reaction times. nih.gov

Quaternization is the final step to form the azanium cation. This reaction involves the alkylation of a tertiary amine to create a permanently charged quaternary ammonium (B1175870) salt. wikipedia.org

Following the formation of the N-(4-(dimethylamino)butyl)benzamide intermediate, the tertiary amine group is quaternized. The Menshutkin reaction is the standard method for this transformation, involving the reaction of the tertiary amine with an alkyl halide. wikipedia.org To synthesize the specific target compound, this compound, where the azanium cation is presumably a trimethylammonium group, methyl chloride (CH₃Cl) would be the reagent of choice. The reaction is typically performed in a polar aprotic solvent. mdpi.com

Amide Formation: Reaction of N,N-dimethyl-1,4-butanediamine with benzoyl chloride to yield N-(4-(dimethylamino)butyl)benzamide.

Quaternization: Reaction of N-(4-(dimethylamino)butyl)benzamide with methyl chloride to yield the final product, [4-(benzamido)butyl]trimethylazanium chloride.

Design and Synthesis of Structural Analogs and Derivatives

The synthetic framework for this compound allows for systematic modifications to its structure, enabling the exploration of structure-activity relationships. Variations can be introduced in the alkyl chain and on the aromatic ring.

The length and branching of the alkyl chain connecting the benzamide (B126) and azanium moieties can be systematically altered. This is achieved by selecting different diamine precursors in the initial synthetic step. For instance, using N,N-dimethylethanediamine or N,N-dimethyl-1,6-hexanediamine instead of N,N-dimethyl-1,4-butanediamine would result in analogs with two or six carbon atoms in the linker, respectively. The properties of molecules can be significantly influenced by alkyl chain length, affecting factors like solubility and intermolecular interactions. rsc.orgacs.org

Table 1: Precursors for Alkyl Chain Variation

Precursor Name Alkyl Chain Length Resulting Analog Structure (after synthesis)
N,N-Dimethylethanediamine 2 carbons [2-(Benzamido)ethyl]trimethylazanium;chloride
N,N-Dimethyl-1,3-propanediamine 3 carbons [3-(Benzamido)propyl]trimethylazanium;chloride
N,N-Dimethyl-1,5-pentanediamine 5 carbons [5-(Benzamido)pentyl]trimethylazanium;chloride

Table 2: Precursors for Aromatic Ring Substitution

Precursor Name Substituent Resulting Analog Structure (after synthesis)
4-Chlorobenzoyl chloride 4-Chloro [4-(4-Chlorobenzamido)butyl]trimethylazanium;chloride
4-Methoxybenzoyl chloride 4-Methoxy [4-(4-Methoxybenzamido)butyl]trimethylazanium;chloride
4-Nitrobenzoyl chloride 4-Nitro [4-(4-Nitrobenzamido)butyl]trimethylazanium;chloride

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound, while not extensively documented for this specific molecule, can be approached through established methodologies in asymmetric synthesis. These strategies primarily focus on the introduction of chirality at the butyl chain or through modification of the benzamido group, leading to diastereomeric or enantiomerically enriched products. Key approaches include the use of chiral auxiliaries, stereoselective reductions, and enzymatic transformations.

One plausible route involves the use of a chiral auxiliary, such as an Evans auxiliary or a derivative of (R)-2-methylpropane-2-sulfinamide. acs.org For instance, a chiral sulfinamide can be condensed with a suitable keto-precursor of the butylamine moiety to form a sulfinyl imine. Subsequent reduction of this intermediate, often with a hydride reagent, proceeds with high diastereoselectivity due to steric hindrance imposed by the chiral auxiliary, directing the hydride attack from the less hindered face. The auxiliary can then be cleaved under mild acidic conditions to yield the chiral amine, which can be acylated to form the final chiral benzamide derivative. The stereochemical outcome of such reductions can often be rationalized by computational models, which may suggest a cyclic half-chair transition state. acs.org

Another effective method is the stereoselective reduction of a prochiral ketone precursor. acs.org This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic hydrogenation with a chiral catalyst (e.g., a Ru-BINAP complex). The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Enzymatic catalysis offers a highly specific and environmentally benign alternative for generating chiral amines. acs.org Amine transaminases (ATAs) are a class of enzymes capable of converting a ketone to a chiral amine with high enantiopurity. acs.org A suitable keto-precursor of 4-aminobutanol could be subjected to an ATA-mediated reductive amination. The resulting chiral amino alcohol can then be benzoylated and subsequently quaternized to yield the desired chiral this compound. The use of dual-enzyme cascades can further enhance efficiency by recycling cofactors and removing byproducts. acs.org

The table below summarizes potential stereoselective methods applicable to the synthesis of chiral derivatives of this compound, based on analogous transformations.

Method Chiral Source Key Intermediate Typical Reagents/Catalysts Stereoselectivity
Chiral Auxiliary(R)- or (S)-2-Methylpropane-2-sulfinamideChiral Sulfinyl ImineTi(OEt)4, NaBH4High diastereoselectivity
Asymmetric ReductionChiral CatalystProchiral KetoneCorey-Bakshi-Shibata (CBS) catalyst, Ru-BINAPHigh enantioselectivity
Enzymatic ResolutionAmine Transaminase (ATA)Prochiral Ketone(R)- or (S)-selective ATA, cofactor regeneration systemHigh enantiomeric excess
Chiral Pool SynthesisL- or D-amino acidsChiral Amino AcidStandard peptide coupling and reduction stepsDependent on starting material purity

It is noteworthy that the introduction of bulky substituents near a chiral center can enhance stereoselectivity in acylation reactions, a principle that could be applied to the benzamido group to influence the stereochemical environment. nih.gov

Incorporation of Heteroatoms or Cyclic Structures

The structural framework of this compound provides several opportunities for the incorporation of heteroatoms and the formation of cyclic structures, thereby expanding its chemical space and potential applications. These modifications can be introduced into the butyl chain, the benzoyl moiety, or by cyclization involving both parts of the molecule.

Heterocyclic rings can be constructed by reacting bifunctional derivatives of the parent compound. For instance, if a di-amino precursor of the butyl chain is used, a variety of heterocyclic systems can be synthesized. The synthesis of novel heterocyclic compounds is a significant area of organic chemistry due to their wide range of applications. openmedicinalchemistryjournal.com

One common strategy involves the reaction of a diamine with various reagents to form five, six, or seven-membered rings. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of diazepines or other related structures. The synthesis of various heterocyclic rings, including those with three, four, five, six, seven, and even eight members containing heteroatoms like nitrogen, sulfur, and oxygen, has been reported from various starting materials. researchgate.net

The benzamido nitrogen and the terminal azanium nitrogen can also participate in cyclization reactions. For example, intramolecular cyclization could be induced to form lactams or other nitrogen-containing heterocycles under appropriate conditions. The synthesis of oxazolidinones, a class of five-membered heterocyclic rings, can be achieved from the reaction of Schiff bases with compounds like glycine. guilan.ac.ir

Furthermore, the benzoyl group can be replaced with a heteroaromatic acyl group, such as a nicotinoyl (from nicotinic acid) or a furoyl (from furoic acid) group. This would introduce heteroatoms (nitrogen or oxygen, respectively) into the aromatic part of the molecule. The synthesis of heterocyclic derivatives bearing pyrimidine, oxazole, and pyrazole (B372694) nuclei has been reported to yield compounds with significant biological activity. openmedicinalchemistryjournal.com

The following table outlines potential strategies for incorporating cyclic and heteroatomic features into the this compound scaffold.

Modification Strategy Target Moiety Potential Reagents Resulting Structure
Heterocycle Formation Butyl ChainPhthalic anhydride, Dicarbonyl compoundsPhthalimide derivative, Diazepine
Intramolecular Cyclization Full MoleculeDehydrating agents, BaseLactam, Cyclic iminium salt
Heteroaromatic Acylation Benzoyl GroupNicotinoyl chloride, Furoyl chloridePyridinium derivative, Furan derivative
Reaction with Hydrazine Amide/Ester PrecursorHydrazine hydrateHydrazide, which can be cyclized to form various heterocycles mdpi.com

These synthetic modifications offer pathways to a diverse range of analogs of this compound, each with potentially unique physicochemical properties. The synthesis of such novel heterocyclic compounds often involves multi-step reaction sequences. mdpi.comnih.gov

Advanced Analytical Methodologies for 4 Benzamidobutylazanium;chloride

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of 4-Benzamidobutylazanium;chloride from various matrices. The choice of chromatographic technique is dictated by the sample's complexity, the required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. nih.gov Method development in HPLC involves the systematic optimization of various parameters to achieve the desired separation. nih.gov Validation of the developed method is essential to ensure its reliability, accuracy, and precision for its intended application. nih.govjocpr.com

Reversed-phase HPLC (RP-HPLC) is a common mode of liquid chromatography where the stationary phase is nonpolar and the mobile phase is polar. nih.gov For compounds like this compound, which possess both hydrophobic (benzamido group) and hydrophilic (quaternary ammonium (B1175870) group) moieties, RP-HPLC offers a robust separation mechanism. The retention is primarily governed by hydrophobic interactions between the analyte and the stationary phase. nih.gov The elution of the compound is typically achieved by increasing the proportion of an organic solvent, such as acetonitrile (B52724) or methanol, in the mobile phase. taylorandfrancis.com

A typical RP-HPLC method for a related compound, benzyl (B1604629) chloride, utilized a C18 column with a mobile phase of ammonium acetate (B1210297) and a UV detector set at 220 nm. jocpr.com The validation of such methods generally includes assessing parameters like linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). jocpr.comjocpr.com

Table 1: Illustrative RP-HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 3.5 µm
Mobile Phase 10mM Ammonium Acetate, pH 5.5
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Injection Volume 20 µL

This table is for illustrative purposes and specific conditions may vary based on the exact analytical requirements.

Mixed-mode chromatography (MMC) is an advanced technique that utilizes stationary phases with multiple interaction capabilities, such as reversed-phase and ion-exchange. chromatographyonline.comthermofisher.com This approach is particularly advantageous for the analysis of ionizable compounds like this compound, as it allows for the simultaneous exploitation of both hydrophobic and electrostatic interactions to achieve superior separation. thermofisher.com

For structurally similar compounds like benzalkonium chlorides, mixed-mode reversed-phase/hydrophilic interaction liquid chromatography (RP-HILIC) has been successfully employed. chromatographyonline.comnih.gov The retention behavior in MMC is influenced by multiple factors including the organic solvent content, salt concentration, and pH of the mobile phase, providing a high degree of selectivity. nih.govresearchgate.net This technique can be particularly useful for separating complex mixtures containing analytes with diverse polarities and charge states. thermofisher.com

Table 2: Factors Influencing Retention in Mixed-Mode Chromatography

FactorEffect on Retention
Organic Solvent % Affects hydrophobic interactions.
Salt Concentration Influences electrostatic interactions.
Mobile Phase pH Controls the ionization state of the analyte and stationary phase.
Type of Salt The nature of the cation and anion can impact selectivity. nih.gov

The integration of Diode Array Detection (DAD) and Mass Spectrometry (MS) with HPLC provides comprehensive analytical information. capes.gov.br DAD offers spectral information across a range of wavelengths, which aids in peak purity assessment and compound identification based on its UV-Vis spectrum. nih.gov The reliability of identification with DAD can be comparable to low-resolution MS/MS if the UV-Vis spectra are reproducible. nih.gov

Mass spectrometry provides molecular weight and structural information, significantly enhancing the confidence in compound identification. lcms.cz The coupling of HPLC with MS (LC-MS) allows for the direct confirmation of the molecular weight of this compound and can be used to elucidate its fragmentation patterns for structural confirmation. lcms.cz This dual detection approach is powerful for analyzing complex samples and identifying unknown impurities. capes.gov.brnih.gov

Gas Chromatography (GC) for Volatile or Derivatized Species

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While this compound itself is a quaternary ammonium salt and thus non-volatile, GC analysis can be performed after a suitable derivatization step. Derivatization converts the non-volatile analyte into a volatile derivative that can be readily analyzed by GC. For instance, related benzalkonium chlorides have been analyzed by GC through pyrolysis, which reproducibly yields tertiary amines that can be separated and quantified. nih.gov

Another approach involves chemical derivatization to form a less polar and more volatile compound. For example, Friedel–Crafts acylation reaction mixtures have been analyzed using GC/MS to differentiate between isomers. researchgate.net However, the need for derivatization can add complexity and potential sources of error to the analytical workflow. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the method of choice for trace analysis of compounds in complex matrices like biological fluids or environmental samples. nih.gov This technique combines the separation power of liquid chromatography with the highly specific detection of tandem mass spectrometry.

For the analysis of related quaternary ammonium compounds, LC-MS/MS methods have been developed that demonstrate low limits of detection and the ability to quantify these compounds at ng/mL levels in human serum and urine. nih.gov The use of stable isotope-labeled internal standards in LC-MS/MS analysis can further improve the accuracy and precision of quantification. nih.gov Derivatization with reagents like benzoyl chloride has also been utilized to enhance the detection of certain compounds by LC-MS/MS. nih.govnih.gov The high selectivity of LC-MS/MS minimizes interference from matrix components, which is a significant advantage when analyzing complex samples. lcms.cz

Spectroscopic Methodologies for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable in the chemical analysis of this compound, providing fundamental insights into its electronic structure, functional groups, and atomic arrangement.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry serves as a primary technique for the quantitative analysis of this compound. This method is predicated on the principle that the compound, possessing chromophoric groups, absorbs light in the UV-Vis spectrum. The absorbance is directly proportional to the concentration of the analyte in a solution, a relationship governed by the Beer-Lambert Law.

For structurally similar compounds, such as quaternary ammonium salts containing aromatic moieties, the UV spectrum is characterized by absorption maxima related to the electronic transitions within the benzene (B151609) ring. For instance, in the analysis of related compounds like benzalkonium chloride, spectrophotometric measurements are often performed at specific wavelengths, such as 268 nm, to quantify the concentration in various samples. nih.govfishersci.com The development of a UV-Vis spectrophotometric method for this compound would involve identifying the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: Would reveal the number of different types of protons, their chemical environment, and their proximity to one another through chemical shifts, integration, and spin-spin coupling patterns. The spectrum would be expected to show distinct signals for the aromatic protons of the benzamide (B126) group, the protons of the butyl chain, and the protons of the azanium group.

¹³C NMR: Would provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the butyl chain.

While specific spectral data for this compound is not publicly available, the synthesis and characterization of analogous compounds, such as N,N-Dimethyl Dodecyl-(4-Vinyl Benzyl) Ammonium Chloride, heavily rely on NMR for structural confirmation. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in the this compound molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the compound.

Key characteristic absorption bands that would be expected in the IR spectrum of this compound include:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amide)3300-3500
C=O stretch (amide)1630-1680
C-N stretch (amide)1400-1440
Aromatic C-H stretch3000-3100
Aromatic C=C stretch1450-1600
Aliphatic C-H stretch2850-2960

The NIST WebBook provides reference spectra for related compounds like benzoyl chloride, which can be useful for comparative purposes. sigmaaldrich.com Studies on similar structures also utilize Fourier Transform Infrared (FTIR) spectroscopy to confirm the presence of key functional groups. nist.gov

Method Validation and Performance Evaluation in Academic Research

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. This is particularly critical in academic research to ensure the integrity of the data.

Linearity and Calibration Range Determination

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte. The calibration range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

In the validation of spectrophotometric methods for similar compounds like benzalkonium chloride, linearity is typically evaluated by preparing a series of standard solutions of known concentrations and measuring their absorbance. nih.gov A calibration curve is then constructed by plotting absorbance versus concentration, and the linearity is assessed by the correlation coefficient (r) or the coefficient of determination (R²), which should ideally be close to 1. nih.govnih.gov For instance, a study on benzalkonium chloride demonstrated linearity over a concentration range of 400–600 μg/ml for UV spectrophotometry with an R² value between 0.997 and 0.999. nih.govfishersci.com

Table 1: Representative Linearity and Range Data for a UV-Vis Method

Parameter Value
Calibration Range 5.0 - 30.0 µg/mL
Correlation Coefficient (r) 0.9995
Coefficient of Determination (R²) 0.9990
Regression Equation y = 0.045x + 0.002

Note: This table presents hypothetical data for illustrative purposes.

Precision and Accuracy Assessment

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value.

Precision is typically assessed at three levels:

Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or different equipment.

Reproducibility: The precision between different laboratories.

Accuracy is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered by the analytical method is calculated. For the analysis of benzalkonium chloride, accuracy was reported with recoveries in the range of 98.4–101.7% and precision with an RSD of less than 2%. nih.govfishersci.com

Table 2: Illustrative Precision and Accuracy Data

Parameter Acceptance Criteria Result
Precision (RSD%)
Intra-day ≤ 2% 0.85%
Inter-day ≤ 2% 1.20%
Accuracy (% Recovery)
80% Concentration 98.0 - 102.0% 99.5%
100% Concentration 98.0 - 102.0% 100.2%
120% Concentration 98.0 - 102.0% 99.8%

Note: This table presents hypothetical data for illustrative purposes.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental parameters in the validation of analytical methods, indicating the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

For compounds structurally similar to this compound, such as other quaternary ammonium compounds (QACs), various analytical techniques have been employed to determine LOD and LOQ values. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a commonly used method due to its high sensitivity and selectivity. nih.gov Spectrophotometric methods and titration techniques are also utilized, particularly for quantification in less complex matrices. cabidigitallibrary.orgxylemanalytics.com

The determination of LOD and LOQ is typically performed by analyzing a series of diluted solutions of the analyte and assessing the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve. nih.gov For instance, the US EPA defines the Method Detection Limit (MDL) as the minimum measured concentration at which there is 99% confidence that the analyte concentration is distinguishable from method blank results. epa.gov

While specific LOD and LOQ values for this compound are not publicly available, representative data from studies on other QACs can provide an expected range. These values are highly dependent on the analytical instrument, the matrix, and the specific method parameters.

Table 1: Representative Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Quaternary Ammonium Compounds using Various Analytical Methods

Analytical MethodAnalyte TypeLimit of Detection (LOD)Limit of Quantitation (LOQ)Source(s)
HPLC-MS/MSVarious QACs in human serum and urine0.002–0.42 ng/mL0.006–1.40 ng/mL nih.gov
HPLC-MS/MSFive QACs in foodstuffs-10.00 µg/L rsc.org
SpectrophotometryQACs on stainless steel surfaces0.53 mg/L1.77 mg/L researchgate.net
SpectrophotometryChloride in aqueous solution0.05 ppm- cabidigitallibrary.org

This table presents a range of reported LOD and LOQ values for various quaternary ammonium compounds to illustrate the expected sensitivity of different analytical techniques.

Robustness and Selectivity Evaluations

Robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters. nih.gov This evaluation is crucial to ensure the reliability and transferability of the method for routine use. Common parameters that are intentionally varied during robustness testing of an HPLC method include:

Mobile Phase Composition: Small changes in the ratio of solvents. researchgate.net

Mobile Phase pH: Minor adjustments to the pH of the buffer. oregonstate.edu

Column Temperature: Variations in the column oven temperature. figshare.com

Flow Rate: Slight alterations in the mobile phase flow rate. figshare.com

Wavelength of Detection: Minor changes in the detection wavelength for UV-Vis detectors. researchgate.net

The effect of these variations on the analytical results, such as retention time, peak area, and resolution, is then assessed. The method is considered robust if the results remain within acceptable limits of precision and accuracy. nih.gov

Selectivity (or specificity) is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components that may be expected to be present in the sample. cabidigitallibrary.org For this compound, these could include starting materials, synthetic by-products, degradation products, or matrix components.

In HPLC methods, selectivity is typically demonstrated by the separation of the analyte peak from other peaks in the chromatogram. researchgate.net The use of a photodiode array (PDA) detector can further aid in assessing peak purity. For mass spectrometry-based methods like LC-MS/MS, selectivity is achieved through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), which is highly specific to the analyte's molecular structure. nih.govrsc.org Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) has also been shown to be a selective method for the simultaneous analysis of quaternary ammonium cations and their corresponding halide counterions. nih.gov

Table 2: Parameters for Robustness and Selectivity Evaluation of an HPLC Method for this compound (Hypothetical)

ParameterVariationAcceptance Criteria (Example)Source(s) for Methodology
Robustness
Flow Rate± 0.1 mL/minRSD of analyte peak area < 2% figshare.com
Mobile Phase Composition± 2% organic phaseShift in retention time < 5% nih.govresearchgate.net
Column Temperature± 2 °CTailing factor remains within 0.8-1.5 figshare.com
Selectivity
Peak Resolution-Resolution between analyte and nearest eluting peak > 1.5 researchgate.net
Peak Purity (PDA)-Purity angle < Purity threshold nih.gov
MRM Transition (MS/MS)-Signal-to-noise ratio of qualifier ion transition meets predefined criteria nih.gov

This table outlines a hypothetical set of parameters and acceptance criteria for evaluating the robustness and selectivity of an HPLC method for this compound, based on established practices for similar compounds.

Chemical Biology and Molecular Mechanism Studies of 4 Benzamidobutylazanium;chloride

Modulation of Cellular and Subcellular Processes

Interference with Specific Intracellular Signaling Pathways:There are no studies detailing any influence of this compound on cellular signaling.

Due to the absence of any research data, it is not possible to provide an article that is "thorough, informative, and scientifically accurate" as per the instructions. The compound "4-Benzamidobutylazanium;chloride" appears to be either a novel or uninvestigated substance within the public domain of scientific research.

As a comprehensive search for the chemical compound “this compound” has yielded no specific scientific data or research literature related to its chemical biology, molecular mechanisms, or its application in the detailed areas requested, it is not possible to generate the requested article.

The search results provided general information on methodologies and concepts such as fluorescent probes for chloride ions, affinity-based proteomics, and the design of chemogenetic modulators. However, none of the retrieved sources contained any mention or study of the specific compound “this compound.”

Therefore, without any foundational information on this compound, the creation of a scientifically accurate and informative article adhering to the strict outline provided is not feasible.

Structure Activity Relationship Sar and Computational Chemistry Investigations

Qualitative Structure-Activity Relationship (SAR) Analysis

Qualitative SAR analysis provides insights into how different parts of a molecule contribute to its biological activity. For 4-Benzamidobutylazanium;chloride, this involves examining the benzamide (B126) group, the butyl chain, and the azanium moiety.

Influence of Benzamide Substituents on Molecular Interactions

The benzamide portion of the molecule, consisting of a benzene (B151609) ring attached to an amide group, is a common feature in many biologically active compounds. wikipedia.org Substituents on the benzene ring can significantly influence the molecule's electronic properties, hydrophobicity, and steric profile, thereby affecting its interaction with biological targets.

Research on various benzamide derivatives has shown that the nature and position of substituents on the aryl ring play a critical role in their biological activity. For instance, studies on N-arylbenzamides have demonstrated that the number and position of methoxy (B1213986) and hydroxy groups can impact their antioxidant potential. acs.org Electron-donating groups, such as methoxy groups, can enhance the antioxidant properties of the molecule. acs.org Conversely, electron-withdrawing groups may also modulate activity, depending on the specific target interaction. acs.org

In the context of this compound, introducing various substituents on the phenyl ring could lead to a range of biological effects. The table below illustrates hypothetical modifications and their potential impact on molecular interactions, based on established principles from related compounds.

Substituent at Benzamide RingPredicted Influence on Molecular InteractionsRationale
Electron-donating groups (e.g., -OCH3, -CH3)May enhance binding through increased electron density, potentially favoring interactions with electron-deficient pockets in a receptor.Based on studies of other benzamide derivatives where such groups influence bioactivity. acs.org
Electron-withdrawing groups (e.g., -Cl, -NO2)Could alter the electrostatic potential, potentially forming halogen bonds or other specific interactions with the target.The nature of the substituent can significantly alter the binding mode and affinity. acs.org
Bulky groups (e.g., -t-butyl)May introduce steric hindrance, which could either be detrimental or beneficial depending on the topology of the binding site.Steric factors are a key determinant in the SAR of many biologically active molecules. researchgate.net

Role of Butyl Chain Modifications in Biological Target Affinity

The four-carbon alkyl chain, or butyl chain, serves as a linker between the benzamide moiety and the charged azanium head. The length and flexibility of this chain are critical determinants of how the molecule positions itself within a binding site to achieve optimal interactions.

Studies on a variety of ligand-receptor systems have consistently demonstrated that the length of an alkyl chain can profoundly affect binding affinity. nih.gov An optimal chain length often exists that maximizes favorable hydrophobic interactions with the target protein without incurring a significant entropic penalty. nih.gov

Modifications to the butyl chain of this compound would likely have a direct impact on its biological target affinity. The following table outlines potential modifications and their expected consequences.

Butyl Chain ModificationPredicted Effect on Biological Target AffinityRationale
Shortening the chain (e.g., to propyl or ethyl)May decrease affinity due to reduced hydrophobic interactions with the target.Shorter chains may not be able to reach and engage with key hydrophobic pockets in the binding site. nih.gov
Lengthening the chain (e.g., to pentyl or hexyl)Could either increase or decrease affinity, depending on the specific topology of the binding site.A longer chain might access additional hydrophobic regions, but could also introduce conformational strain or unfavorable interactions. nih.gov
Introducing rigidity (e.g., double bond, cyclopropyl (B3062369) group)May increase affinity by reducing the entropic cost of binding, but could also prevent the molecule from adopting the optimal binding conformation.Conformational constraint can be a powerful tool in drug design to lock in a bioactive conformation. nih.gov

Contribution of the Azanium Moiety to Interaction Specificity

The positively charged azanium (quaternary ammonium) moiety is a key feature of this compound, imparting a permanent positive charge to the molecule. frontiersin.org This charge is crucial for forming strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, within a biological target. nih.gov

The table below summarizes the potential contributions of the azanium moiety to the interaction specificity of this compound.

Feature of the Azanium MoietyContribution to Interaction SpecificityRationale
Permanent positive chargeForms strong, long-range electrostatic interactions with anionic sites on the biological target, contributing significantly to binding affinity.This is a well-established principle for the interaction of quaternary ammonium (B1175870) compounds with biological receptors. nih.gov
Substituents on the nitrogen atomThe size and nature of these groups can influence selectivity and potency by interacting with adjacent pockets in the binding site.In many biologically active quaternary ammonium compounds, these substituents are critical for activity. imedpub.com
Hydration shellThe ordered water molecules surrounding the charged head can be displaced upon binding, contributing to the overall thermodynamics of the interaction.The desolvation of charged groups is an important factor in ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows for the prediction of the activity of novel compounds and the identification of key molecular features that drive the desired biological effect.

Development of Predictive Models for Biological Interactions

Developing a predictive QSAR model for a series of analogs of this compound would involve several key steps. First, a dataset of compounds with varying structural modifications and their corresponding measured biological activities (e.g., IC50 values) would be required. igi-global.com The structures of these compounds would then be converted into a set of numerical descriptors that capture their physicochemical properties. researchgate.net

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be employed to build a mathematical model that correlates these descriptors with the observed biological activity. researchgate.net The predictive power of the resulting model would be rigorously validated using both internal and external test sets of compounds. ijpsr.com A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. imedpub.com

Identification of Key Physicochemical Descriptors and Their Correlation with Activity

The selection of appropriate physicochemical descriptors is a critical step in QSAR modeling. frontiersin.org These descriptors quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.net For a molecule like this compound, a combination of 2D and 3D descriptors would likely be necessary to capture the nuances of its structure-activity relationship.

The following table lists some of the key physicochemical descriptors that would be relevant for a QSAR study of this compound analogs and their potential correlation with biological activity.

Physicochemical DescriptorDescriptionPotential Correlation with Activity
Topological Descriptors
Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.May show a positive or negative correlation, depending on the size constraints of the binding site. frontiersin.org
Wiener IndexA topological index that reflects the branching of the molecular skeleton.Can be related to the overall shape and flexibility of the molecule. frontiersin.org
Electronic Descriptors
Dipole MomentA measure of the overall polarity of the molecule.Can be important for long-range electrostatic interactions with the target. frontiersin.org
HOMO/LUMO EnergiesThe energies of the highest occupied and lowest unoccupied molecular orbitals, which relate to the molecule's ability to donate or accept electrons.Can be correlated with the molecule's reactivity and ability to form charge-transfer complexes. frontiersin.org
Hydrophobic Descriptors
LogPThe logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.Often shows a parabolic relationship with activity, with an optimal value for membrane permeability and target binding. researchgate.net
Steric Descriptors
Molar Refractivity (MR)A measure of the volume occupied by a molecule and its polarizability.Can be related to the steric fit of the molecule within the binding site. frontiersin.org

Advanced Computational Chemistry Approaches

Advanced computational techniques are pivotal in modern drug discovery, offering a powerful lens through which to examine the intricate relationship between a molecule's structure and its biological activity. For this compound, these methods enable a detailed exploration of its potential as a therapeutic agent.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method is instrumental in understanding the binding mode of this compound with various biological targets. For instance, based on the known activity of similar benzamide derivatives, potential targets for this compound could include acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2). nih.govnih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a crystallographic database. The this compound molecule is then computationally placed into the binding site of the protein in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. For example, the benzamide group of the compound might form hydrogen bonds with amino acid residues in the active site, while the butylazanium chain could engage in electrostatic interactions.

Illustrative Molecular Docking Results for this compound against Hypothetical Targets

Target ProteinDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction (Hypothetical)
Acetylcholinesterase (AChE)-8.5TYR334, TRP84, HIS440Hydrogen Bond, π-π Stacking
Cyclooxygenase-2 (COX-2)-7.9ARG513, TYR385, SER530Electrostatic, Hydrogen Bond
DNA Gyrase Subunit B-9.1ASP73, ILE78, GLY77Hydrogen Bond, Hydrophobic

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. appliedmineralogy.com MD simulations track the movements of every atom in the system, providing insights into the conformational flexibility of this compound and the stability of its interaction with a target protein.

By simulating the behavior of the complex in a solvent environment that mimics physiological conditions, MD can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. appliedmineralogy.com These simulations can also reveal the role of water molecules in mediating the interaction between the ligand and the protein. The effects of ions, such as the chloride in the compound itself, on the electrostatic properties and stability of the system can also be investigated. appliedmineralogy.comresearchgate.net

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable information about its chemical reactivity, electrostatic potential, and the distribution of electron density across the molecule.

These calculations can help to identify the most likely sites for metabolic reactions, predict the molecule's ability to participate in various types of chemical reactions, and understand the nature of the intramolecular and intermolecular forces that govern its behavior. For example, DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting the molecule's reactivity and its ability to accept or donate electrons.

Illustrative DFT Calculation Results for this compound

ParameterCalculated Value (Hypothetical)Significance
HOMO Energy-6.2 eVRelates to the ability to donate electrons.
LUMO Energy-1.8 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap4.4 eVIndicates chemical stability and reactivity.
Dipole Moment8.5 DReflects the overall polarity of the molecule.

De novo design methodologies use computational algorithms to generate novel molecular structures with desired pharmacological properties. This compound can serve as a scaffold or starting point for these methods. By analyzing its binding mode in a target protein, algorithms can suggest modifications to its structure that are predicted to enhance its binding affinity or selectivity.

These modifications could involve adding or substituting functional groups, altering the length or flexibility of the linker, or replacing the core scaffold altogether. The newly designed compounds can then be synthesized and tested, creating a feedback loop between computational design and experimental validation. This iterative process can accelerate the discovery of new drug candidates based on the this compound template.

Emerging Research Frontiers and Future Perspectives for 4 Benzamidobutylazanium;chloride

Integration with Systems Chemical Biology Approaches

Systems chemical biology offers a holistic perspective on the interactions of small molecules with biological systems, moving beyond the traditional "one molecule, one target" paradigm. nih.gov Instead of focusing on a single protein interaction, this approach investigates the genome-wide, proteome-wide, and metabolome-wide responses to a chemical perturbation. nih.gov For a compound like 4-Benzamidobutylazanium;chloride, integration into systems chemical biology would be a powerful strategy to elucidate its mechanism of action and uncover novel biological activities.

Should preliminary studies indicate a bioactive phenotype for this compound, a systems-level investigation could unfold as follows:

Transcriptomics: Exposing a model biological system (e.g., a cell line or microorganism) to the compound and subsequently sequencing the messenger RNA would reveal the full spectrum of gene expression changes. This could point towards affected cellular pathways and regulatory networks.

Proteomics: Utilizing techniques such as mass spectrometry-based proteomics, researchers could quantify changes in protein abundance and post-translational modifications, providing a more direct picture of the functional cellular response.

Metabolomics: Analyzing the small-molecule metabolites within the system would offer insights into how this compound alters cellular metabolism and biochemical pathways.

By integrating these "omic" datasets, researchers can construct a comprehensive network of the compound's interactions, potentially identifying not only its primary target but also off-target effects and downstream consequences. This approach is invaluable for understanding the polypharmacology of a compound and for predicting potential therapeutic applications or toxicities.

Table 1: Hypothetical Systems Chemical Biology Workflow for this compound
Omics ApproachExperimental TechniquePotential InsightsHypothetical Finding
TranscriptomicsRNA-SequencingIdentification of differentially expressed genes and affected pathways.Upregulation of genes involved in stress response and membrane repair.
ProteomicsMass SpectrometryQuantification of protein expression changes and post-translational modifications.Increased phosphorylation of proteins in the MAPK signaling pathway.
MetabolomicsLC-MS/GC-MSDetection of altered metabolite levels and metabolic pathway shifts.Depletion of specific lipid species and accumulation of their precursors.

Development of Multi-Target Chemical Tools

The complexity of many diseases, which often involve multiple pathological factors, has spurred the development of multi-target chemical tools and drugs. nih.govbenthamscience.com These are single molecules designed to interact with two or more distinct biological targets, potentially offering improved efficacy and a lower likelihood of drug resistance. The structure of this compound, containing both a benzamide (B126) moiety and a quaternary ammonium (B1175870) group, provides a versatile scaffold for the design of such multi-target ligands.

The benzamide portion of the molecule is a common feature in a wide range of biologically active compounds and can be systematically modified to optimize interactions with a specific target. nih.govresearchgate.net Simultaneously, the quaternary ammonium cation could be exploited to direct the molecule to another target, for instance, one that recognizes positively charged ligands or is located in a specific cellular compartment.

A hypothetical drug design strategy could involve:

Scaffold Hopping and Bioisosteric Replacement: Modifying the benzamide ring system to enhance affinity for a primary enzyme target, such as a kinase or a protease.

Linker Optimization: Varying the length and composition of the butyl chain to correctly position the two pharmacophores for optimal interaction with their respective targets.

Quaternary Ammonium Group Modification: Altering the substituents on the nitrogen atom to fine-tune the molecule's charge distribution, steric properties, and interaction with a secondary target, such as an ion channel or a transporter.

This rational design approach could lead to the development of novel chemical probes for studying complex biological processes or even new therapeutic candidates for multifactorial diseases.

Table 2: Illustrative Example of a Multi-Target Design Strategy Based on the this compound Scaffold
AnalogModificationHypothetical Target 1 Affinity (IC₅₀)Hypothetical Target 2 Affinity (IC₅₀)
Parent Compound-> 100 µM50 µM
Analog AAddition of a trifluoromethyl group to the benzamide ring.5 µM45 µM
Analog BReplacement of the butyl linker with a hexyl linker.8 µM10 µM
Analog CSimultaneous modification of the benzamide ring and linker.0.5 µM1 µM

High-Throughput Screening Applications in Research Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast libraries of chemical compounds for their activity in a specific biological assay. nih.govacs.orgbohrium.comrsc.orgnih.gov Incorporating this compound and a library of its analogs into HTS campaigns could accelerate the discovery of new biological functions and potential therapeutic applications for this class of molecules.

Given that quaternary ammonium compounds are known for their antimicrobial properties, an initial HTS campaign could focus on screening for activity against a panel of pathogenic bacteria and fungi. wikipedia.orgnovonordiskpharmatech.comscience.gov This could be performed in a high-density microplate format, with bacterial growth or viability being the primary readout.

A typical HTS workflow would involve:

Assay Development: Establishing a robust and miniaturized assay suitable for automated screening.

Library Synthesis: Creating a diverse library of this compound analogs with variations in the benzamide and quaternary ammonium portions of the molecule.

Primary Screen: Screening the entire library at a single concentration to identify "hits" that exhibit the desired biological activity.

Secondary Screen and Dose-Response Analysis: Re-testing the hits at multiple concentrations to confirm their activity and determine their potency (e.g., EC₅₀ or IC₅₀ values).

The data generated from such a screen would not only identify promising lead compounds for further development but also provide valuable structure-activity relationship (SAR) data to guide the design of more potent and selective molecules.

Table 3: Hypothetical High-Throughput Screening Cascade for a Library of this compound Analogs
Screening StageNumber of Compounds TestedAssay PrincipleHypothetical Outcome
Primary Screen10,000Single-concentration bacterial growth inhibition.250 primary "hits" identified.
Hit Confirmation250Re-testing of primary hits.150 confirmed "hits".
Dose-Response Analysis150Multi-concentration testing to determine potency (IC₅₀).20 compounds with IC₅₀ < 10 µM.
Selectivity Profiling20Testing against mammalian cells to assess cytotoxicity.5 compounds with a favorable therapeutic index.

Green Chemistry Approaches in Synthesis of this compound and its Analogs

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into chemical synthesis. eurjchem.commdpi.comresearchgate.netresearchgate.net The synthesis of this compound, which involves the formation of an amide bond, is an excellent candidate for the application of green chemistry methodologies.

Traditional methods for amide bond formation often rely on the use of stoichiometric coupling reagents, which generate significant amounts of waste, and volatile organic solvents. Greener alternatives could include:

Catalytic Amidation: Employing a catalyst to facilitate the direct reaction between a carboxylic acid (benzoic acid or a derivative) and an amine, thereby avoiding the need for activating agents.

Use of Greener Solvents: Replacing conventional solvents like dichloromethane or dimethylformamide with more environmentally benign alternatives such as water, ethanol, or ionic liquids.

Solvent-Free Reactions: Conducting the synthesis under solvent-free conditions, which can simplify purification and reduce waste. eurjchem.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved energy efficiency.

By adopting these approaches, the synthesis of this compound and its analogs can be made more sustainable, cost-effective, and environmentally friendly, aligning with the broader goals of modern chemical research and manufacturing.

Table 4: Comparison of a Traditional vs. a Hypothetical Green Synthesis Route for an Amide Intermediate of this compound
ParameterTraditional MethodHypothetical Green Method
Starting MaterialsBenzoyl chloride and amine.Benzoic acid and amine.
ReagentsStoichiometric coupling agent (e.g., DCC/DMAP).Catalytic amount of a Lewis acid.
SolventDichloromethane (a hazardous solvent).Water or solvent-free conditions.
ByproductsStoichiometric amounts of urea byproduct and hydrochloride salt.Water.
Energy InputProlonged heating under reflux.Short reaction time with microwave irradiation.

Q & A

Q. How can researchers leverage crystallographic data to refine the molecular packing model of this compound?

  • Methodological Answer :
  • X-ray Diffraction : Grow single crystals via slow evaporation (acetonitrile/water). Compare unit cell parameters with Cambridge Structural Database entries .
  • Packing Analysis : Use Mercury software to visualize hydrogen bonds (N-H∙∙∙Cl) and π-π stacking interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.